2-Butanesulfonic acid

Description

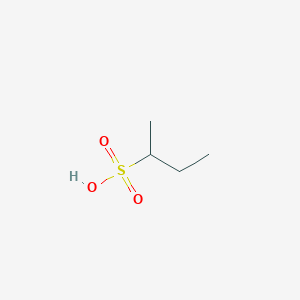

Structure

3D Structure

Properties

IUPAC Name |

butane-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O3S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3,(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRXCDHOLJPJLLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041395 | |

| Record name | 2-Butanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16794-12-0 | |

| Record name | 2-Butanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016794120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butane-2-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J758K2X590 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Butanesulfonic Acid: Pathways and Precursors

Abstract

2-Butanesulfonic acid, also known as sec-butanesulfonic acid, is a valuable organosulfur compound utilized in various chemical applications, including as a catalyst and an intermediate in the synthesis of surfactants and pharmaceuticals. Its structure, featuring a sulfonic acid group on a secondary carbon, imparts specific chemical properties that differentiate it from its linear isomer, 1-butanesulfonic acid. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and professionals in drug development. We will explore methodologies starting from common C4 precursors, including 2-halobutanes, 2-butanol, and 2-butanethiol, detailing the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the routes.

Introduction to this compound

This compound (CAS No: 16794-12-0) is a strong organic acid belonging to the class of alkanesulfonic acids. Unlike its primary isomer, the positioning of the sulfonate group on the secondary carbon atom of the butane chain influences its steric and electronic properties, which can be leveraged in specialized synthetic applications. A thorough understanding of its synthesis is crucial for its efficient production and application in research and industry.

| Property | Value |

| Molecular Formula | C₄H₁₀O₃S |

| Molecular Weight | 138.18 g/mol |

| IUPAC Name | Butane-2-sulfonic acid |

| Synonyms | sec-Butanesulfonic acid |

| Appearance | Typically a liquid |

Overview of Primary Synthetic Strategies

The synthesis of this compound can be approached from several key precursors. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most viable and scientifically validated routes are:

-

Nucleophilic Substitution on 2-Halobutanes: A classic and reliable method involving the reaction of 2-bromobutane or 2-chlorobutane with a sulfite salt.

-

Oxidation of 2-Butanethiol: A direct approach that leverages the conversion of a thiol to a sulfonic acid using strong oxidizing agents.

-

Via 2-Butanesulfonyl Chloride Intermediate: An indirect but effective route where 2-butanol is first converted to the corresponding sulfonyl chloride, which is subsequently hydrolyzed.

Each of these pathways offers distinct advantages and challenges in terms of reagent handling, reaction conditions, and purification.

Pathway I: Nucleophilic Substitution of 2-Halobutanes (Strecker Sulfite Alkylation)

This pathway represents one of the most direct and well-established methods for preparing aliphatic sulfonates. The core of this synthesis is an Sₙ2 reaction where the sulfite ion acts as a nucleophile, displacing a halide from the secondary carbon of a butane chain.

Causality and Scientific Integrity: The reaction of an alkyl halide with an alkali metal sulfite is known as the Strecker sulfite alkylation.[1] The success of this reaction relies on the nucleophilic character of the sulfite ion and the ability of the halide to act as a good leaving group (Br⁻ > Cl⁻). The use of a polar protic solvent system, such as an ethanol/water mixture, is crucial to dissolve both the organic halide and the inorganic sulfite salt, facilitating the reaction.[2] The reaction is typically heated under reflux to achieve a reasonable reaction rate.

Experimental Protocol: Synthesis of Sodium 2-Butanesulfonate and subsequent acidification

Step 1: Synthesis of Sodium 2-Butanesulfonate

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel.

-

Reagent Preparation: In the flask, prepare a solution of anhydrous sodium sulfite (Na₂SO₃) in deionized water. Add ethanol to create a biphasic solvent system that can dissolve both reactants.[2]

-

Reaction Initiation: Heat the stirred sulfite solution to reflux.

-

Substrate Addition: Slowly add 2-bromobutane dropwise from the dropping funnel into the boiling solution over a period of 1-2 hours. A large excess of the alkyl halide is not typically necessary, but molar ratios should be carefully controlled to favor the desired substitution.[2]

-

Reflux: Continue to heat the mixture under vigorous stirring and reflux for an additional 4-6 hours to ensure the reaction goes to completion.

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature.

-

Set the condenser for distillation and remove the ethanol and any unreacted 2-bromobutane.

-

Transfer the remaining aqueous solution to an evaporating dish and evaporate to dryness on a water bath. The resulting solid is a mixture of sodium 2-butanesulfonate and sodium bromide.

-

Extract the sodium 2-butanesulfonate from the solid mixture using hot 95% ethanol, in which sodium bromide is less soluble.[2]

-

Cool the ethanolic solution to crystallize the sodium 2-butanesulfonate. Filter the crystals and dry them in an oven.

-

Step 2: Acidification to this compound

-

Ion Exchange: Dissolve the isolated sodium 2-butanesulfonate in deionized water and pass the solution through a column packed with a strong acid cation-exchange resin (H⁺ form).[3]

-

Elution: Elute the column with deionized water. The eluent will be an aqueous solution of this compound.

-

Concentration: Remove the water from the eluent under reduced pressure using a rotary evaporator to yield the final product, this compound.

Pathway II: Oxidation of 2-Butanethiol

This pathway offers a more direct route to the sulfonic acid, provided the starting thiol is available. The oxidation of thiols to sulfonic acids is a fundamental transformation in organosulfur chemistry.

Causality and Scientific Integrity: Thiols can be oxidized through several intermediates, including sulfenic and sulfinic acids, to ultimately form the stable sulfonic acid.[4] This requires a strong oxidizing agent capable of inserting three oxygen atoms onto the sulfur atom. Common and effective reagents for this transformation include hydrogen peroxide, nitric acid, or potassium permanganate. The reaction is highly exothermic and must be carefully controlled to prevent side reactions and ensure safety. The oxidation of 2-butanethiol with hydroxyl radicals, for example, has been shown to yield sulfur dioxide, indicating the sulfur is readily oxidized.[5][6][7]

Experimental Protocol: Synthesis of this compound by Oxidation

-

Apparatus Setup: Use a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, placed in an ice-water bath for temperature control.

-

Initial Setup: Place 2-butanethiol (sec-butyl mercaptan) in the flask, optionally diluted with a suitable solvent like acetic acid to moderate the reaction.

-

Oxidant Addition: Slowly add a 30% hydrogen peroxide solution dropwise to the stirred thiol solution. Maintain the internal temperature below 10-15 °C throughout the addition to control the exothermic reaction.

-

Reaction Period: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours, or until the reaction is complete (monitorable by techniques like TLC or GC).

-

Work-up and Isolation:

-

Carefully quench any remaining peroxide by the slow addition of a reducing agent, such as sodium sulfite solution, until a starch-iodide paper test is negative.

-

Remove the solvent and water under reduced pressure.

-

The residue can be further purified by vacuum distillation or chromatography if necessary, though for many applications the crude acid may be sufficient.

-

Pathway III: From 2-Butanol via 2-Butanesulfonyl Chloride

This two-step route involves the initial formation of a more reactive intermediate, 2-butanesulfonyl chloride, which is then readily hydrolyzed to the desired sulfonic acid.

Causality and Scientific Integrity: The conversion of alcohols to sulfonate esters is common, but direct conversion to sulfonic acids is less direct. A robust method is to first form the sulfonyl chloride. This can be achieved by reacting the corresponding sulfonic acid with a chlorinating agent.[8] However, for a de novo synthesis from the alcohol, a more direct chlorosulfonation is required, though this can be aggressive. A more controlled approach involves creating a sulfonate intermediate that can then be chlorinated. The subsequent hydrolysis of the sulfonyl chloride is a straightforward and high-yielding nucleophilic acyl substitution reaction where water acts as the nucleophile.

Experimental Protocol: Synthesis and Hydrolysis of 2-Butanesulfonyl Chloride

Step 1: Synthesis of 2-Butanesulfonyl Chloride

This step is challenging and requires careful handling of corrosive reagents. A representative method is adapted from general procedures for creating sulfonyl chlorides.

-

Apparatus Setup: A three-necked flask is equipped with a stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas). The reaction should be conducted under an inert atmosphere (e.g., nitrogen).

-

Reaction: Cool the flask containing 2-butanol in an appropriate solvent (e.g., dichloromethane) to 0 °C. Slowly add a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This is a simplified representation; direct chlorosulfonation is complex. Often, the sodium salt of the sulfonic acid is the starting point for reaction with PCl₅ or SOCl₂. A more practical laboratory route might involve the oxidative chlorination of 2-butanethiol.

-

Alternative to Step 1: A more accessible route to the sulfonyl chloride involves the reaction of 2-butanethiol with chlorine in an aqueous solution, which simultaneously oxidizes the sulfur and adds the chlorine.[9]

Step 2: Hydrolysis of 2-Butanesulfonyl Chloride

-

Reaction: Carefully add the 2-butanesulfonyl chloride[8][10] to a flask containing an excess of water. The reaction is often exothermic and will produce hydrochloric acid.

-

Heating: Gently heat the mixture with stirring to drive the hydrolysis to completion.

-

Isolation: After cooling, the aqueous solution contains this compound and hydrochloric acid. The HCl and water can be removed under reduced pressure to yield the crude sulfonic acid.

Comparative Analysis of Synthesis Pathways

| Pathway | Precursor | Key Reagents | Advantages | Disadvantages |

| I. Strecker Alkylation | 2-Bromobutane or 2-Chlorobutane | Sodium Sulfite, Ethanol/Water | Reliable, well-documented principle.[1][2] Good for moderate scales. Avoids strong oxidizers. | Two-step process (salt then acid). Requires ion-exchange for pure acid. Bromides are more expensive. |

| II. Thiol Oxidation | 2-Butanethiol | Hydrogen Peroxide or other strong oxidants | Direct, one-step conversion to the acid. Potentially high atom economy. | Precursor has a strong, unpleasant odor. Reaction is highly exothermic and requires careful control. |

| III. Via Sulfonyl Chloride | 2-Butanol or 2-Butanethiol | Chlorinating agents (SOCl₂, PCl₅, Cl₂), Water | Intermediate is useful for other derivatives. Hydrolysis step is typically clean and high-yielding. | Synthesis of the sulfonyl chloride can be hazardous and require harsh reagents.[8] |

Conclusion

The synthesis of this compound can be effectively achieved through several distinct pathways, with the Strecker sulfite alkylation of 2-halobutanes and the oxidation of 2-butanethiol representing the most practical and direct laboratory methods. The choice between these routes will be dictated by factors such as precursor availability and cost, required purity, scale, and the safety infrastructure available. The indirect route via the sulfonyl chloride intermediate, while more complex, offers the flexibility of producing other sulfonyl derivatives. This guide provides the foundational knowledge and procedural outlines necessary for researchers to confidently approach the synthesis of this important chemical compound.

References

- Vulcanchem. (n.d.). Butane-2-sulfinyl chloride - 41719-03-3.

- BenchChem. (n.d.). Butane-2-sulfonyl chloride | 4375-72-8.

- National Center for Biotechnology Information. (n.d.). 2-Butanethiol. PubChem Compound Database.

- Marvel, C. S., & Sparberg, M. S. (1943). Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses, Coll. Vol. 2, 95.

- BenchChem. (n.d.). Buy 2-Butanethiol | 513-53-1.

- Al-Nahas, A., et al. (2022). Gas-phase OH-oxidation of 2-butanethiol: Multiconformer transition state theory rate constant with constrained transition state randomization. Chemical Physics Letters, 803, 139829.

- Supporting Information for "Discovery of an Mcl-1-Specific Covalent Inhibitor with Activity in Primary Human Tumors". (n.d.).

- Arkema France. (2019). Process for the preparation of sulfonic acid.

- Rojas, M. A., et al. (2021). GAS-PHASE DEGRADATION OF 2-BUTANETHIOL INITIATED BY Cl ATOMS. KINETICS, PRODUCT YIELDS AND MECHANISM AT 298K AND ATMOSPHERIC PRESSURE.

- Bai, R., Zhang, R., Qi, H., Yan, X., & Chen, L. (2014). Preparation of Sodium Sulfonates Using by Copper as Catalyst. Asian Journal of Chemistry, 26(18), 6131-6133.

- BenchChem. (n.d.). The Versatile Role of Sulfur Trioxide-Pyridine Complex in Modern Organic Synthesis: Application Notes and Protocols.

- Palomo, C., et al. (2021). Enantioselective Addition of Sodium Bisulfite to Nitroalkenes. A Convenient Approach to Chiral Sulfonic Acids. European Journal of Organic Chemistry, 2021(32), 5284-5287.

- Chemistry 210 Experiment 8. (n.d.).

- Cason, J. (1955). 4-hydroxy-1-butanesulfonic acid sultone. Organic Syntheses, Coll. Vol. 3, 468.

- ResearchGate. (2020). What are your suggestions for sulfonation reaction conditions and purification using pyridine-SO3 complex?

- CymitQuimica. (n.d.). CAS 2386-60-9: Butanesulfonyl chloride.

- Garbrecht, W. L. (1959). Sulfation of alcohols with a solution of a complex of so3 with dimethylformamide. (U.S.

- Lifechem Pharma. (n.d.). Sulfur Trioxide Pyridine Complex Manufacturers.

- ResearchGate. (n.d.). Strecker sulfite alkylation.

- King, J. F., & Hillhouse, J. H. (1983). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry, 61(7), 1583-1592.

- Wikipedia. (n.d.). Sulfur trioxide pyridine complex.

- Testbook. (n.d.).

- Fisher Scientific. (n.d.). Laboratory Chemicals, 1-Butanesulfonic Acid Sodium Salt, 25g, Each.

- Jingchu University of Technology. (2021). Synthesis method of high-purity 1, 4-butane sultone.

- Anhui Jin'ao Chemical Co., Ltd. (2022). Preparation method of 2-bromoethyl sodium sulfonate.

- Rama University. (n.d.). UNIT-II.

- LibreTexts. (2023). Simple Addition Reactions.

- Organic Mystery. (n.d.). Nucleophilic Addition Reactions in Aldehydes and Ketones.

- Master Organic Chemistry. (2013). Alkene Addition Reactions: “Regioselectivity” and “Stereoselectivity” (Syn/Anti).

- LibreTexts. (2023). Addition of Radicals to Alkenes.

- Al-Shukrawi, A. H., Al-Dahhan, W. H., & Ibrahim, A. E. (2014). Preparation and Production of High Grade Sulfonic Acid.

- ResearchGate. (n.d.).

- YouTube. (2020). (A) 2- Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product. (R).

- Sigma-Aldrich. (n.d.). 2-Butanethiol for synthesis 513-53-1.

- Neuman, R. C. (2004). Chapter 11: Free Radical Substitution and Addition Reactions.

- YouTube. (2020). Regioselectivity of Alkene Reactions.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Butanethiol | C4H10S | CID 10560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-Butanethiol | 513-53-1 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Butane-2-sulfinyl chloride (41719-03-3) for sale [vulcanchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to sec-Butanesulfonic Acid: Identification, Analysis, and Applications

This guide provides an in-depth exploration of sec-butanesulfonic acid (butane-2-sulfonic acid), a compound of interest for researchers, scientists, and professionals in drug development. Moving beyond a simple data sheet, this document elucidates the core principles behind the identification and analysis of this molecule, offering practical insights and methodologies grounded in established chemical principles.

Core Identification and Physicochemical Properties

sec-Butanesulfonic acid is a member of the alkanesulfonic acid family, characterized by a sulfonate group attached to the second carbon of a butane chain. This seemingly subtle structural feature distinguishes it from its linear isomer, 1-butanesulfonic acid, influencing its physical properties and reactivity.

Chemical Identity

A precise understanding of a molecule's identity is the bedrock of any scientific investigation. The following identifiers are crucial for the unambiguous documentation and retrieval of information regarding sec-butanesulfonic acid.

| Identifier | Value | Source |

| CAS Number | 16794-12-0 | |

| IUPAC Name | Butane-2-sulfonic acid | |

| Synonyms | sec-Butylsulfonic acid, 2-Butanesulfonic acid | |

| Molecular Formula | C₄H₁₀O₃S | |

| Molecular Weight | 138.19 g/mol | |

| InChI Key | BRXCDHOLJPJLLT-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of sec-butanesulfonic acid are dictated by the interplay between the hydrophobic sec-butyl group and the highly polar sulfonic acid moiety. These properties are essential for predicting its behavior in various solvents and its suitability for specific applications.

| Property | Value | Notes |

| Appearance | Expected to be a liquid | Based on its isomer, 1-butanesulfonic acid. |

| pKa | Strong acid | The sulfonic acid group ensures high acidity. |

| Solubility | Soluble in water and polar organic solvents | The polar sulfonic acid group dominates solubility. |

| XLogP3-AA | 0.4 | [1] |

Synthesis of sec-Butanesulfonic Acid: A Proposed Pathway

Rationale for the Proposed Synthesis

The oxidation of thiols to sulfonic acids is a fundamental transformation in organic chemistry. This method is often preferred due to the commercial availability of the starting thiol and the use of relatively straightforward oxidation conditions. The key to a successful synthesis lies in choosing an oxidizing agent strong enough to fully oxidize the thiol to the sulfonic acid state, bypassing the intermediate sulfinic acid.

Experimental Workflow: Oxidation of 2-Butanethiol

The following protocol is a general guideline and would require optimization and validation for specific laboratory conditions and desired purity.

Step 1: Thiol Oxidation

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Charge the flask with 2-butanethiol (1 equivalent) and a suitable solvent such as acetic acid.[2]

-

Cool the mixture in an ice bath.

-

Prepare a solution of a strong oxidizing agent, such as hydrogen peroxide (30% solution, excess) or nitric acid, in the dropping funnel.

-

Add the oxidizing agent dropwise to the stirred solution of 2-butanethiol, maintaining the temperature below 10 °C. The reaction is exothermic and requires careful control.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or until TLC or HPLC analysis indicates the complete consumption of the starting material.

Step 2: Work-up and Isolation

-

Quench the reaction by the slow addition of a reducing agent, such as sodium sulfite solution, to destroy any excess oxidizing agent.

-

If acetic acid was used as the solvent, it can be removed under reduced pressure.

-

The resulting aqueous solution will contain the sec-butanesulfonic acid. Further purification can be achieved by ion-exchange chromatography or by conversion to a salt, which can be recrystallized.

Sources

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 2-Butanesulfonic Acid

Introduction

2-Butanesulfonic acid (sec-butanesulfonic acid), a member of the alkanesulfonic acid family, presents a unique combination of properties stemming from its secondary alkyl chain and strongly acidic sulfonate group. While its isomer, 1-butanesulfonic acid, is more extensively characterized, this compound holds significant, albeit less explored, potential in various scientific and industrial domains, particularly in drug development as a counterion for salt formation and as a catalyst in organic synthesis.[1][2][3] The positioning of the sulfonate group on a secondary carbon introduces stereochemistry and distinct steric and electronic effects that influence its physical properties, reactivity, and utility.

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, designed for researchers, scientists, and professionals in drug development. It synthesizes available experimental data, information from related compounds, and theoretical principles to offer a holistic understanding of this versatile chemical entity.

Chemical Identity and Molecular Structure

This compound is a chiral molecule with the sulfonic acid group attached to the second carbon of the butane chain.

-

IUPAC Name: butane-2-sulfonic acid[4]

-

Synonyms: sec-butanesulfonic acid[4]

-

InChI Key: BRXCDHOLJPJLLT-UHFFFAOYSA-N[4]

The presence of a stereocenter at the second carbon atom means that this compound exists as a racemic mixture of (R)- and (S)-enantiomers unless a stereospecific synthesis is employed.

Physical and Chemical Properties

Experimental data for this compound is limited in the public domain. Therefore, some properties are inferred from its isomer, 1-butanesulfonic acid, and from computational predictions.

| Property | Value | Source & Comments |

| Molecular Weight | 138.19 g/mol | [4][5] |

| Physical State | Liquid (predicted) | Inferred from the liquid state of 1-butanesulfonic acid at room temperature.[6] |

| Density | 1.22 g/mL | [7] (Experimental value) |

| Melting Point | Data not available | The isomer, 1-butanesulfonic acid, has a melting point of -15.1 °C.[8] |

| Boiling Point | Data not available | The isomer, 1-butanesulfonic acid, has a rough estimated boiling point of 223.6 °C.[8] |

| pKa | Strong acid (predicted) | Alkanesulfonic acids are strong acids. The predicted pKa for 1-butanesulfonic acid is approximately 1.92.[8] The pKa of this compound is expected to be in a similar range. |

| Solubility | Soluble in water and polar organic solvents (predicted) | Based on the properties of other short-chain alkanesulfonic acids.[9] |

| XLogP3-AA | 0.4 | [4][10] (Computed) |

Chemical Reactivity and Stability

This compound exhibits the characteristic reactivity of a strong acid and a sulfonate functional group.

Acidity: As a strong acid, it readily donates its proton in aqueous solutions and can be used as an acid catalyst in organic reactions, such as esterifications and rearrangements.[9][11]

Salt Formation: It reacts with bases, including basic active pharmaceutical ingredients (APIs), to form stable sulfonate salts. This is a primary application in drug development to modify the physicochemical properties of a drug substance.[1][2]

Esterification: The sulfonic acid can be esterified, although this is often challenging and requires specific reagents. The resulting sulfonate esters are potent electrophiles and can act as alkylating agents. The stability of these esters is highly dependent on the steric hindrance around the sulfonate group.[12]

Stability: Alkanesulfonic acids are generally considered to be chemically and thermally stable. However, like other secondary alkane sulfonates, this compound can undergo biodegradation. Studies on related compounds suggest that the degradation pathway can involve an initial attack on the alkyl chain followed by oxidative processes.[7] Stability studies are crucial in pharmaceutical applications to understand potential degradation pathways and ensure the long-term quality of the drug product.[13][][15]

Reactivity of the Alkyl Chain: The secondary nature of the carbon atom attached to the sulfonate group makes it susceptible to elimination reactions under certain basic conditions, although this is less common than for corresponding halides.

Synthesis of this compound

Proposed Synthetic Pathway: The most logical approach involves the nucleophilic substitution of a suitable leaving group on the second carbon of a butane derivative with a sulfite source, followed by acidification.

Experimental Protocol: Synthesis from 2-Bromobutane

This protocol is a representative example and may require optimization.

Step 1: Sulfonation

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium sulfite (1.1 equivalents) and water to form a concentrated solution.

-

Add 2-bromobutane (1.0 equivalent) to the flask.

-

Heat the mixture to reflux with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by GC-MS to observe the disappearance of 2-bromobutane.

-

After the reaction is complete, cool the mixture to room temperature.

Step 2: Acidification and Isolation

-

Carefully add concentrated hydrochloric acid to the reaction mixture until the pH is strongly acidic (pH < 1). This will convert the sodium 2-butanesulfonate salt to the free sulfonic acid.

-

The resulting mixture will contain this compound, sodium chloride, and water.

-

Filter the mixture to remove the precipitated sodium chloride.

-

The aqueous solution of this compound can be concentrated under reduced pressure to remove water and residual HCl.

-

Further purification can be achieved by vacuum distillation, though this may require high temperatures.

Causality Behind Experimental Choices:

-

Choice of Starting Material: 2-Bromobutane is a good choice due to the bromide being a good leaving group for nucleophilic substitution by the sulfite ion.

-

Sulfite Source: Sodium sulfite is a readily available and effective nucleophilic source of the sulfonate group.

-

Acidification: A strong, non-oxidizing acid like HCl is used to protonate the sulfonate salt without causing unwanted side reactions.

Spectroscopic Characterization (Predicted)

As experimental spectra are not widely available, the following are predictions based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different types of protons in the molecule.

-

CH₃ (C1): A triplet, due to coupling with the adjacent CH₂ group. Expected chemical shift: ~0.9-1.1 ppm.

-

CH₂ (C3): A multiplet (sextet or quartet of triplets), due to coupling with the adjacent CH₃ and CH groups. Expected chemical shift: ~1.4-1.7 ppm.

-

CH₃ (on C2): A doublet, due to coupling with the adjacent CH group. Expected chemical shift: ~1.2-1.4 ppm.

-

CH (C2): A multiplet, due to coupling with the adjacent CH₃ and CH₂ groups. This proton is adjacent to the electron-withdrawing sulfonate group and will be the most downfield of the alkyl protons. Expected chemical shift: ~2.8-3.2 ppm.

-

SO₃H: A broad singlet, which is exchangeable with D₂O. The chemical shift can vary significantly depending on the concentration and solvent but is typically found far downfield (>10 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show four signals for the four unique carbon atoms.

-

C1: ~10-15 ppm

-

C3: ~25-30 ppm

-

C4 (methyl on C2): ~15-20 ppm

-

C2: This carbon is directly attached to the electronegative sulfonate group and will be the most downfield of the alkyl carbons. Expected chemical shift: ~55-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions related to the sulfonic acid group.

-

O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a sulfonic acid.

-

S=O Stretch: Two strong absorptions, typically around 1250-1150 cm⁻¹ (asymmetric stretch) and 1080-1030 cm⁻¹ (symmetric stretch).

-

S-O Stretch: An absorption in the 900-700 cm⁻¹ region.

-

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region corresponding to the alkyl C-H bonds.

Analytical Methodologies

The quantification and qualification of this compound can be achieved through various analytical techniques.

Titrimetric Analysis

As a strong acid, this compound can be accurately assayed by titration with a standardized solution of a strong base, such as sodium hydroxide.

Protocol: Acid-Base Titration

-

Accurately weigh a sample of this compound and dissolve it in deionized water.

-

Add a few drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of ~0.1 M sodium hydroxide until the endpoint is reached (a persistent pink color in the case of phenolphthalein).

-

The concentration of this compound can be calculated based on the volume of NaOH solution used.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of this compound, especially in complex matrices. Due to its polar and ionic nature, ion-pair chromatography or hydrophilic interaction chromatography (HILIC) are suitable methods.

Protocol: Ion-Pair Reversed-Phase HPLC

This method is illustrative and requires validation for specific applications.[19][20][21][22]

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 5 mM tetrabutylammonium phosphate (ion-pairing agent), adjusted to pH 6.5 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher specificity and sensitivity, a mass spectrometer (LC-MS).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

-

Validation: The method should be validated for linearity, accuracy, precision, specificity, and robustness according to ICH guidelines.

Applications in Drug Development

Sulfonic acids are valuable tools in pharmaceutical development, primarily used as counterions to form salts of basic drug molecules.[1][2][3] The formation of a sulfonate salt can significantly improve a drug's properties, such as:

-

Solubility: The high polarity of the sulfonate group can dramatically increase the aqueous solubility of a poorly soluble basic drug, which is often a critical factor for oral bioavailability.

-

Stability: By forming a stable crystalline salt, the chemical and physical stability of the API can be enhanced.

-

Handling Properties: Converting an oily or amorphous API into a crystalline solid improves its handling, processing, and formulation into solid dosage forms.

While there are no widely publicized examples of blockbuster drugs using 2-butanesulfonate as a counterion, its properties make it a viable candidate for salt screening studies. The branched nature of the sec-butyl group may offer unique crystal packing arrangements compared to its linear isomer, potentially leading to the discovery of novel and advantageous solid forms of an API.

Safety and Handling

This compound is classified as a corrosive and irritant substance.[4]

-

GHS Hazard Statements:

-

Handling Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors or mists.

-

Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.

-

Conclusion

This compound is a strong organic acid with potential applications in organic synthesis and pharmaceutical development. While a comprehensive set of experimental data is not yet available in the public literature, its properties can be reliably inferred from its chemical structure and comparison with related compounds. Its ability to act as a strong acid catalyst and to form stable salts with basic compounds makes it a molecule of interest for further investigation. As the demand for novel counterions in drug development continues to grow, a more thorough characterization of this compound and its enantiopure forms may reveal unique advantages in the optimization of drug properties.

References

-

Lara-Martín, P. A., et al. (2014). Reactivity and fate of secondary alkane sulfonates (SAS) in marine sediments. Environmental Pollution, 189, 175-182. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 3014952, this compound. Retrieved from [Link]

-

Hari, A., & Miller, B. L. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Angewandte Chemie (International ed. in English), 48(1), 148–151. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 129780250, Butane-2-sulfonic acid monohydrate. Retrieved from [Link]

- Google Patents (n.d.). CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone.

-

PubChemLite (n.d.). This compound (C4H10O3S). Retrieved from [Link]

-

U.S. Environmental Protection Agency (n.d.). This compound - Substance Details. Retrieved from [Link]

-

Ellis, K. J., et al. (1995). New zwitterionic butanesulfonic acids that extend the alkaline range of four families of Good buffers: evaluation for use in biological systems. Analytical Biochemistry, 228(1), 76-82. Available at: [Link]

-

Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961. Available at: [Link]

-

GlobalSpec (n.d.). Chapter 5: The Reaction of Chlorosulfonic Acid with Aliphatic Compounds. Retrieved from [Link]

-

ResearchGate (n.d.). Synthesis and properties of secondary alkyl sulfonates. Retrieved from [Link]

-

Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. Available at: [Link]

-

Australian Pesticides and Veterinary Medicines Authority (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]

-

Lee, H., & Kang, H. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 13(9), 1335. Available at: [Link]

-

Kazakova, O. B., et al. (2011). Synthesis of 2-Aminoethanesulfonamides of Betulinic and Betulonic Acids. Chemistry of Natural Compounds, 47, 404–407. Available at: [Link]

-

Stahl, P. H. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review. Available at: [Link]

-

LookChem (n.d.). Cas 2386-47-2,1-Butanesulfonic acid. Retrieved from [Link]

-

Bentley, T. W. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 50–65. Available at: [Link]

-

Organic Syntheses (n.d.). 4-hydroxy-1-butanesulfonic acid sultone. Retrieved from [Link]

-

IKEV (n.d.). VALIDATION OF ANALYTICAL METHODS. Retrieved from [Link]

-

Padroni, G., et al. (2021). Transient Sulfenic Acids in the Synthesis of Biologically Relevant Products. Molecules, 26(15), 4436. Available at: [Link]

- Google Patents (n.d.). FR3070687B1 - PROCESS FOR THE PREPARATION OF SULFONIC ACID.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 49935, 1-Butanesulfonic acid. Retrieved from [Link]

-

Wang, Y., et al. (2024). Perfluoro-1-butanesulfonic acid etching strategy for dendrite suppression in aqueous zinc metal batteries. Chemical Communications, 60(50), 7111-7114. Available at: [Link]

-

University of Wisconsin-Madison (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

Pharmalytics (2023, August 15). Stability Studies in Pharma | ICH Guidelines Explained (Q1A–Q1F) | Best for learning [Video]. YouTube. Available at: [Link]

-

Healy, E. F., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(22), 5786–5791. Available at: [Link]

-

Coriolis Pharma (n.d.). Stability Studies. Retrieved from [Link]

-

de Souza, R. M., & de Campos, L. M. M. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Química Nova, 44(1), 84-95. Available at: [Link]

-

Preprints.org (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Available at: [Link]

-

Sharma, A., & Sharma, R. (2018). A Review on Step-by-Step Analytical Method Validation. IOSR Journal of Pharmacy and Biological Sciences, 13(2), 47-56. Available at: [Link]

-

Almac Group (n.d.). Spotlight on stability: API and drug product testing. Retrieved from [Link]

Sources

- 1. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | MDPI [mdpi.com]

- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. 1-Butanesulfonic acid | C4H10O3S | CID 49935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactivity and fate of secondary alkane sulfonates (SAS) in marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. CAS 2386-47-2: Butanesulfonic Acid | CymitQuimica [cymitquimica.com]

- 10. PubChemLite - this compound (C4H10O3S) [pubchemlite.lcsb.uni.lu]

- 11. preprints.org [preprints.org]

- 12. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 15. Stability Studies | Coriolis Pharma [coriolis-pharma.com]

- 16. CN102807552A - Method for synthetizing 2, 4-butane sulfonic acid lactone - Google Patents [patents.google.com]

- 17. globalspec.com [globalspec.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. demarcheiso17025.com [demarcheiso17025.com]

- 20. ikev.org [ikev.org]

- 21. researchgate.net [researchgate.net]

- 22. iosrphr.org [iosrphr.org]

An In-depth Technical Guide to the Solubility of 2-Butanesulfonic Acid in Organic Solvents

This guide provides a comprehensive overview of the solubility of 2-butanesulfonic acid in various organic solvents, a critical consideration for researchers, scientists, and professionals in drug development and fine chemical synthesis. Understanding and predicting the solubility of this strong organic acid is paramount for optimizing reaction conditions, purification processes, and formulation strategies.

Introduction: The Significance of this compound and Its Solubility

This compound (C₄H₁₀O₃S) is an organosulfur compound that, like other sulfonic acids, is characterized by its strong acidic nature.[1][2] Its utility in various chemical applications, including as a catalyst and an intermediate in organic synthesis, necessitates a thorough understanding of its physical and chemical properties.[1][2] In the pharmaceutical industry, sulfonic acids are often employed to form salts of active pharmaceutical ingredients (APIs), enhancing their stability and bioavailability.[3]

The solubility of this compound in organic solvents is a fundamental parameter that dictates its application. For instance, in a chemical reaction, the choice of solvent can significantly influence reaction rates and yields. In downstream processing, solubility is a key factor in designing efficient extraction and crystallization procedures for purification. Furthermore, in drug formulation, the solubility of a sulfonic acid salt in various excipients, which are often organic in nature, is a critical determinant of the final product's performance.

This guide will delve into the theoretical principles governing the solubility of this compound, provide a predictive framework for its solubility in a range of common organic solvents using Hansen Solubility Parameters, and present a detailed experimental protocol for its empirical determination.

Theoretical Framework: "Like Dissolves Like" and Beyond

The age-old axiom "like dissolves like" serves as a foundational principle in predicting solubility.[4] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from the interaction between solute and solvent molecules must be sufficient to overcome the cohesive forces within the pure solute and the pure solvent.

The polarity of both the solute and the solvent is a key determinant of their miscibility.[3][4] Polar molecules, with their permanent dipole moments, tend to dissolve in polar solvents, while nonpolar molecules are more soluble in nonpolar solvents. This compound, with its highly polar sulfonyl hydroxide group (-SO₃H) and a relatively short alkyl chain, is a polar molecule.[1][2] Consequently, it is expected to exhibit greater solubility in polar organic solvents.

Hansen Solubility Parameters (HSP): A Quantitative Approach to "Like Dissolves Like"

To move beyond qualitative predictions, the Hansen Solubility Parameter (HSP) model provides a more quantitative and nuanced framework for assessing solubility.[5][6][7] The HSP model dissects the total cohesive energy density of a substance into three components, each representing a different type of intermolecular force:

-

δd (Dispersion): Energy from temporary fluctuating dipoles (van der Waals forces).

-

δp (Polar): Energy from permanent dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from the formation of hydrogen bonds.

Each molecule can be represented as a point in a three-dimensional "Hansen space" defined by these three parameters.[5] The principle of "like dissolves like" is quantified by the distance between the solute and solvent in this space. The smaller the distance, the more likely the solute is to dissolve in the solvent.

The distance between a solute (1) and a solvent (2) in Hansen space, denoted as Ra, is calculated using the following equation:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [8]

To further refine the prediction, the concept of an interaction radius (R₀) for the solute is introduced. This defines a "solubility sphere" around the solute in Hansen space. Solvents that fall within this sphere are predicted to be good solvents for the solute. The Relative Energy Difference (RED) is a dimensionless number that indicates the proximity of a solvent to the center of the solute's solubility sphere:

RED = Ra / R₀ [6]

-

RED < 1: The solvent is inside the solubility sphere, and high solubility is predicted.

-

RED = 1: The solvent is on the edge of the sphere, indicating borderline solubility.

-

RED > 1: The solvent is outside the sphere, and low solubility or insolubility is predicted.

Predictive Solubility of this compound

Estimated Hansen Solubility Parameters for this compound:

To perform this estimation, the this compound molecule is broken down into its constituent functional groups as defined by the group contribution method. The contributions of each group to the δd, δp, and δh parameters are then summed to obtain the overall HSP for the molecule.

Based on the structure of this compound (CH₃-CH₂-CH(CH₃)-SO₃H), the following groups are considered:

-

1 x >CH- (methine group)

-

1 x -CH₂- (methylene group)

-

2 x -CH₃ (methyl groups)

-

1 x -SO₃H (sulfonic acid group)

Using established group contribution values from the literature, the estimated HSP for this compound are:

-

δd = 17.5 MPa½

-

δp = 12.0 MPa½

-

δh = 15.0 MPa½

An interaction radius (R₀) of 7.0 MPa½ is assumed for this compound, a typical value for polar organic molecules.

The following table presents the predicted solubility of this compound in a selection of common organic solvents based on their respective Hansen Solubility Parameters.

| Solvent | δd (MPa½) | δp (MPa½) | δh (MPa½) | Ra (HSP Distance) | RED (Relative Energy Difference) | Predicted Solubility |

| Non-Polar Solvents | ||||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 20.3 | 2.90 | Insoluble |

| Toluene | 18.2 | 1.4 | 2.0 | 16.5 | 2.36 | Insoluble |

| Polar Aprotic Solvents | ||||||

| Acetone | 15.5 | 10.4 | 7.0 | 8.8 | 1.26 | Partially Soluble |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 9.9 | 1.41 | Partially Soluble |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.2 | 1.60 | Sparingly Soluble |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 4.3 | 0.61 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 6.5 | 0.93 | Soluble |

| Polar Protic Solvents | ||||||

| Methanol | 14.7 | 12.3 | 22.3 | 8.4 | 1.20 | Soluble |

| Ethanol | 15.8 | 8.8 | 19.4 | 6.8 | 0.97 | Soluble |

| 2-Propanol (IPA) | 15.8 | 6.1 | 16.4 | 6.3 | 0.90 | Soluble |

| Water | 15.5 | 16.0 | 42.3 | 27.8 | 3.97 | Miscible (by observation) |

Disclaimer: These are predicted solubility values based on a theoretical model. Experimental verification is highly recommended.

Experimental Protocol for Determining the Solubility of this compound

To empirically validate the predicted solubilities and to obtain precise quantitative data, a standardized experimental protocol is essential. The following section outlines a robust method for determining the solubility of this compound in organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Vials or flasks with secure closures

-

Syringe filters (chemically compatible with the solvents)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system, depending on the solvent and analyte properties.

-

Volumetric flasks and pipettes

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemically resistant gloves.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a known volume or mass of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Prepare replicate samples for each solvent to ensure the reproducibility of the results.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or on a stirrer plate at a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure that equilibrium is reached. This can range from several hours to days, depending on the solvent and the rate of dissolution. A preliminary kinetics study is recommended to determine the optimal equilibration time.

-

After agitation, allow the vials to stand undisturbed at the same constant temperature for an extended period (e.g., 24 hours) to allow the undissolved solid to settle completely.

-

-

Sampling and Sample Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter that is chemically compatible with the solvent to remove any suspended solid particles.

-

Accurately weigh or measure the volume of the filtered sample.

-

If necessary, dilute the sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Analysis:

-

Analyze the prepared samples using a validated analytical method, such as HPLC or GC.

-

Prepare a series of calibration standards of this compound in the same solvent to construct a calibration curve.

-

Quantify the concentration of this compound in the samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent, typically expressed in units of g/100 mL, mg/mL, or mol/L.

-

Safety and Handling of this compound

This compound is a corrosive substance that can cause severe skin burns and eye damage.[10] It may also cause respiratory irritation.[10] Therefore, it is imperative to handle this chemical with appropriate safety precautions in a well-ventilated area, such as a fume hood.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[11][12]

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile rubber) should be worn.[13]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a respirator with an appropriate cartridge for organic acids should be used.

Handling and Storage:

-

Do not breathe dust or vapors.[14]

-

Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[13]

First Aid Measures:

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[11][13]

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][13]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[10][12]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Always consult the Safety Data Sheet (SDS) for this compound before handling the chemical for complete and detailed safety information.[11][12][13][14]

Conclusion

The solubility of this compound in organic solvents is a critical parameter that influences its utility in a wide range of chemical and pharmaceutical applications. This guide has provided a comprehensive framework for understanding and predicting its solubility, combining theoretical principles with a practical, predictive model based on Hansen Solubility Parameters. The estimated solubility data presented herein serves as a valuable starting point for solvent selection, while the detailed experimental protocol offers a robust methodology for obtaining precise, empirical data. By leveraging both predictive tools and experimental validation, researchers and scientists can make informed decisions to optimize their processes, leading to improved efficiency, yield, and product quality.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

- Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid.

- Adscientis. (n.d.). Hansen Solubility Parameters (HSP).

- Bellevue College. (n.d.). Experiment 2 # Solubility 13.

- Fisher Scientific. (2009).

- Wikipedia. (n.d.). Sulfonic acid.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- PubChem. (n.d.). This compound.

- Fisher Scientific. (2009).

- Process Chemistry Portal. (n.d.). Hansen Solubility Parameters (HSP) Tool.

- Aldrich. (2024).

- rci labscan limited. (2023).

- Angene Chemical. (2024).

- Hansen Solubility Parameters. (n.d.).

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

- Park, K. (n.d.). Hansen Solubility Parameters.

- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?.

- Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility.

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method.

- Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.

Sources

- 1. orbit.dtu.dk [orbit.dtu.dk]

- 2. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 3. kinampark.com [kinampark.com]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. kinampark.com [kinampark.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. processchemistryportal.com [processchemistryportal.com]

- 9. researchgate.net [researchgate.net]

- 10. GitHub - Gnpd/HSPiPy: Hansen Solubility Parameters in Python. [github.com]

- 11. scribd.com [scribd.com]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. Downloads | Hansen Solubility Parameters [hansen-solubility.com]

- 14. Determination of the Hansen Solubility Parameter from the Structural Composition Data of Solvent Molecules - ProQuest [proquest.com]

An In-depth Technical Guide to the Acidity and pKa of 2-Butanesulfonic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfonic acids represent a class of organosulfur compounds distinguished by their potent acidity, often rivaling that of mineral acids.[1][2] This guide provides a detailed examination of 2-butanesulfonic acid, focusing on the structural underpinnings of its acidity and its acid dissociation constant (pKa). We will explore the theoretical and practical challenges associated with quantifying the pKa of strong acids, present a robust experimental protocol for its determination via potentiometric titration, and contextualize its acidic strength through comparison with related compounds. This document is intended to serve as a comprehensive resource for professionals requiring a deep understanding of the physicochemical properties of alkyl sulfonic acids in research and development settings.

Introduction: The Chemical Nature of Sulfonic Acids

Sulfonic acids are defined by the presence of a sulfonyl hydroxide group (-SO₃H) attached to an organic radical (R).[3] Their general formula is R-SO₃H. The remarkable acidity of this functional group is a direct consequence of the high electronegativity of the oxygen atoms and the extensive resonance stabilization of the resulting sulfonate conjugate base (R-SO₃⁻). Upon deprotonation, the negative charge is delocalized across the three oxygen atoms and the sulfur atom. This effective charge distribution makes the sulfonate anion a very stable, weak conjugate base, and consequently, makes the parent sulfonic acid a very strong acid.[4]

Alkyl sulfonic acids, such as this compound, are among the strongest organic acids, with typical pKa values ranging from -1 to 2.[1] This places them in a category of acidity comparable to or even exceeding that of some mineral acids like hydrochloric acid.[1][2] Their combination of strong acidity and solubility in organic solvents makes them valuable as catalysts in organic synthesis, including esterification and alkylation reactions.[1][2]

This compound: Structure and Physicochemical Profile

This compound (IUPAC name: butane-2-sulfonic acid) is an alkanesulfonic acid where the sulfo group is attached to the second carbon of a butyl chain.[5]

The presence of the electron-donating butyl group has a modest influence on the acidity compared to aromatic sulfonic acids but does not detract from its classification as a strong acid. The fundamental driver of its acidity remains the stability of the sulfonate anion.

The Dissociation of this compound

In an aqueous medium, this compound undergoes near-complete dissociation to yield a sec-butanesulfonate anion and a hydronium ion. This equilibrium lies heavily in favor of the products, which is characteristic of a strong acid.

Caption: Dissociation equilibrium of this compound in water.

The pKa Value of this compound

Alkyl sulfonic acids are consistently reported as strong acids.[2][4] For instance, methanesulfonic acid has a reported pKa of approximately -1.9, and p-toluenesulfonic acid has a pKa of -2.8.[2] A predicted pKa value for the isomeric 1-butanesulfonic acid is approximately 1.92 ± 0.50.[7] Given these reference points, it is scientifically sound to classify this compound as a strong acid with an expected pKa value in the range of -2 to 2.

| Compound | Class | pKa Value |

| Methanesulfonic Acid | Alkyl Sulfonic Acid | ~ -1.9[2] |

| p-Toluenesulfonic Acid | Aryl Sulfonic Acid | -2.8[2] |

| 1-Butanesulfonic Acid | Alkyl Sulfonic Acid | 1.92 (Predicted)[7] |

| This compound | Alkyl Sulfonic Acid | Estimated < 2 |

Methodologies for pKa Determination

The quantification of a pKa value for a strong acid like this compound requires careful experimental design. Standard methods must often be adapted to account for the compound's near-complete dissociation in typical solvents.

Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and commonly used technique for determining pKa values.[8][9] The method involves the stepwise addition of a titrant (a strong base) to a solution of the analyte (the acid) while monitoring the resulting change in potential with a pH electrode.[8] The pKa corresponds to the pH at the half-equivalence point.

Causality and Challenges: For a strong acid, the initial pH is already very low. The titration curve lacks the distinct, buffered inflection point seen with weak acids, as there is no region where the acid and its conjugate base coexist in significant concentrations. The equivalence point is sharp, but the half-equivalence point, and thus the pKa, cannot be accurately determined from the curve's shape in the same manner. Therefore, determination often relies on more complex data analysis or measurements in non-aqueous solvents followed by extrapolation.

Experimental Protocol: Potentiometric Titration of this compound

This protocol outlines the steps for determining the pKa of a strong acid, acknowledging the inherent challenges. The primary goal is to precisely determine the acid's concentration, which is a prerequisite for more advanced pKa calculations that are beyond simple graphical analysis.

I. Instrument and Reagent Preparation

-

Calibrate the Potentiometer: Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[10] Ensure the electrode is in good condition.

-

Prepare Carbonate-Free Titrant: Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution. It is critical to use carbonate-free water and protect the solution from atmospheric CO₂ to avoid errors, especially when working with strong acids.[9]

-

Prepare Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of approximately 10⁻² to 10⁻³ M. A lower concentration limit of about 10⁻⁴ M is possible but may reduce accuracy.[8][10]

-

Maintain Ionic Strength: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to the analyte solution to maintain a constant ionic strength throughout the titration.[10]

II. Titration Procedure

-

Inert Atmosphere: Place a known volume (e.g., 20 mL) of the analyte solution in a reaction vessel. Purge the solution with nitrogen gas to displace dissolved CO₂.[10]

-

Initial Measurement: Immerse the calibrated pH electrode and a temperature probe into the solution. Begin stirring with a magnetic stirrer at a constant rate. Record the initial pH.

-

Titrant Addition: Add the standardized 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.

-

Data Recording: After each increment, allow the pH reading to stabilize completely before recording the pH and the total volume of titrant added.[10] Continue this process well past the equivalence point, which will be indicated by a large and abrupt change in pH.

III. Data Analysis

-

Equivalence Point Determination: Plot the recorded pH values against the volume of NaOH added. The equivalence point is the point of maximum slope, which can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

pKa Estimation (Advanced): For strong acids where direct half-equivalence point determination is not feasible, specialized software or computational methods are required. These methods fit the entire titration curve to theoretical models (e.g., using a Gran plot or non-linear regression) to solve for the pKa and concentration simultaneously.

Caption: Workflow for the potentiometric determination of pKa.

Alternative and Complementary Methods

-

Conductometry: This method measures the change in electrical conductivity of the solution during titration. It is suitable for acids with pKa values between approximately 1.9 and 5.2 but is more laborious than potentiometry.[9]

-

Computational Chemistry: Theoretical calculations using methods like Density Functional Theory (DFT) combined with solvation models can provide accurate pKa predictions.[11][12] These in silico approaches are invaluable for strong acids where experimental values are difficult to obtain and can help corroborate experimental findings.[13]

Conclusion

This compound is unequivocally a strong organic acid, a characteristic conferred by the exceptional stability of its sulfonate conjugate base. While a precise experimental pKa value is not documented, its chemical behavior and comparison with analogous compounds firmly place its pKa in the low single digits or negative range. The determination of its exact pKa is a non-trivial experimental challenge that requires meticulous technique, particularly through potentiometric titration coupled with advanced data analysis. For professionals in drug development and chemical research, understanding the potent acidity of this compound is critical for predicting its behavior as a catalyst, its interaction with active pharmaceutical ingredients, and its environmental and safety profile.

References

- Development of Methods for the Determination of pKa Values. (n.d.). National Institutes of Health (NIH).

- This compound | C4H10O3S. (n.d.). PubChem, National Institutes of Health (NIH).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC).

- Acid Dissociation Constant by Potentiometric Titration. (n.d.). Mettler Toledo.

- 1-Butanesulfonic acid 2386-47-2 wiki. (n.d.). Guidechem.

- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.

- Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. (2017). ResearchGate.

- Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). ChemRxiv.

- Understanding 7 Key Properties of Sulfonic Acid. (2025). Capital Resin Corporation.

- Alkyl Sulfonates: Preparation and Reactions. (2023). YouTube.

- The acidity of sulfonic acids calculated from the rectilinear trend... (2022). ResearchGate.

- Sulfonic acid. (n.d.). Wikipedia.

- New zwitterionic butanesulfonic acids that extend the alkaline range of four families of Good buffers: evaluation for use in biological systems. (n.d.). PubMed, National Institutes of Health (NIH).

- Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024). Patsnap Eureka.

- butane-2-sulfonic acid monohydrate | C4H12O4S. (n.d.). PubChem, National Institutes of Health (NIH).

- This compound. (n.d.). AERU, University of Hertfordshire.

- This compound - Substance Details. (n.d.). SRS | US EPA.

- Accurate acid dissociation constant (pKa) calculation for the sulfachloropyridazine and similar molecules. (n.d.). ResearchGate.

- On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. (2020). The Journal of Physical Chemistry A, ACS Publications.

Sources

- 1. capitalresin.com [capitalresin.com]

- 2. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 3. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 4. youtube.com [youtube.com]

- 5. This compound | C4H10O3S | CID 3014952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. guidechem.com [guidechem.com]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chemrxiv.org [chemrxiv.org]

2-Butanesulfonic acid safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2-Butanesulfonic Acid for Research and Development Professionals

Section 1: Introduction and Chemical Profile

Sulfonic acids are a significant class of organosulfur compounds used widely in organic synthesis, often as catalysts in the production of water-soluble dyes and detergents.[1] this compound (CAS No: 16794-12-0), also known as sec-butanesulfonic acid, is a member of this class characterized by a sulfonic acid group attached to the second carbon of a butane chain.[2] Its strong acidic nature and corrosive properties demand a comprehensive understanding of its hazards and the implementation of rigorous safety protocols. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to handle this chemical safely, grounded in the principles of risk assessment and the hierarchy of controls.

The causality behind stringent handling protocols for compounds like this compound lies in their inherent chemical reactivity. As a strong acid, it can cause severe damage to biological tissues and materials upon contact. The primary goal of the following procedures is to prevent any direct contact and to control the chemical's environment to mitigate risks of exposure and accidental release.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | butane-2-sulfonic acid | [2][3] |

| Synonyms | sec-butanesulfonic acid | [2] |

| CAS Number | 16794-12-0 | [2][3][4] |

| Molecular Formula | C4H10O3S | [2][3][4] |

| Molecular Weight | 138.19 g/mol | [2][3][4] |

Section 2: Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal standard for communicating hazard information. Understanding the GHS classification for this compound is the foundational step in risk assessment, as it dictates the necessary precautions for handling, storage, and emergency response.

The primary hazards associated with this compound are its severe corrosivity to skin and eyes and its potential to cause respiratory irritation.[2] This is a direct result of its acidic nature, which can hydrolyze proteins and lipids in tissues, leading to rapid cell damage and chemical burns.[1][5]

Table 2: GHS Classification for this compound [2]

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage | Corrosive | Danger |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | Irritant | Danger |

-

H314 - Causes severe skin burns and eye damage: This statement signifies that brief contact can cause irreversible damage to skin and eyes. The "1B" categorization indicates that destructive skin tissue changes are observable within an exposure period of up to 1 hour.

-

H335 - May cause respiratory irritation: Inhalation of vapors, mists, or aerosols can irritate the nose, throat, and lungs, leading to symptoms like coughing and shortness of breath.[1]

Section 3: Core Principles of Safe Handling (The Hierarchy of Controls)

A robust safety culture is built upon the hierarchy of controls, a system that prioritizes risk-reduction strategies from most to least effective. This framework is essential for managing the risks associated with corrosive chemicals like this compound.

-

Elimination/Substitution: The most effective control is to remove the hazard entirely or replace it with a less hazardous substance. While not always feasible in research, this should always be the first consideration.

-

Engineering Controls: These controls physically separate personnel from the hazard. For this compound, they are the most critical line of defense.

-

Fume Hood: All work involving the transfer or use of this compound must be conducted in a properly functioning chemical fume hood. This is non-negotiable. The causality is simple: the hood contains vapors and potential splashes, preventing inhalation and dermal exposure.[6]

-

Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.[7]

-

Safety Showers and Eyewash Stations: These must be located within a 10-second, unobstructed travel distance from the workstation.[7][8] Their immediate availability is critical to mitigating the severity of an accidental exposure.

-

-

Administrative Controls: These are work practices and procedures that reduce the likelihood of exposure.

-

Standard Operating Procedures (SOPs): Detailed, chemical-specific SOPs must be developed, approved, and followed by all personnel.

-

Training: All users must be trained on the specific hazards of this compound, the contents of its Safety Data Sheet (SDS), and the emergency procedures.

-

Designated Areas: Clearly mark areas where this compound is stored and used.

-

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above, never as a replacement.

Table 3: Recommended Personal Protective Equipment (PPE)

| Body Part | Required PPE | Rationale (Causality) |

| Eyes/Face | Chemical splash goggles AND a full-face shield.[5][8] | Goggles provide a seal against splashes, while the face shield protects the entire face from larger splashes. This combination is crucial due to the severe eye damage (H314) hazard. |

| Hands | Acid-resistant gauntlet-length gloves (e.g., Butyl rubber, Neoprene).[5][9] | Standard nitrile gloves offer insufficient protection. Acid-resistant materials are required to prevent rapid degradation and chemical breakthrough. Gauntlets protect the wrists. |

| Body | Chemical-resistant apron or a lab coat made of appropriate material. | Protects against splashes and spills on the torso. For larger quantities, a full acid-resistant suit is recommended.[5] |

| Feet | Closed-toe shoes, preferably made of a chemically resistant material. | Protects feet from spills. |